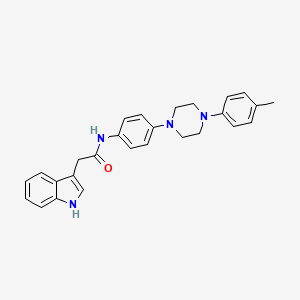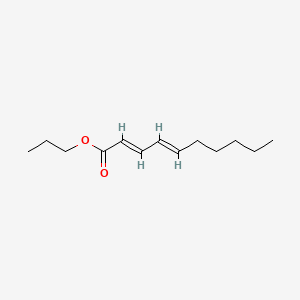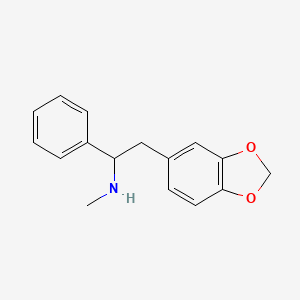
Methylenedioxymephenidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of methylenedioxymephenidine involves several steps, starting with the preparation of the precursor compounds. The synthetic routes typically involve the following steps:
Formation of the Methylenedioxy Ring: This step involves the reaction of a phenol with formaldehyde and a base to form the methylenedioxy ring.
Amine Introduction:
Final Assembly: The final step involves the coupling of the methylenedioxy ring with the amine group to form this compound.
Chemical Reactions Analysis
Methylenedioxymephenidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methylenedioxymephenidine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of various chemical reactions and to develop new synthetic methods.
Biology: It is used to study the effects of phenethylamine derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methylenedioxymephenidine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitters like dopamine and serotonin. This modulation occurs through the inhibition of reuptake transporters and the activation of specific receptors. The exact molecular targets and pathways involved are still under investigation, but it is clear that this compound has a significant impact on the central nervous system.
Comparison with Similar Compounds
Methylenedioxymephenidine is similar to other phenethylamine derivatives, such as:
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Both compounds have similar chemical structures and effects on the central nervous system, but this compound is considered to be less toxic.
Methylenedioxyamphetamine (MDA): This compound is also a phenethylamine derivative with similar effects, but it has a different mechanism of action and is used for different applications.
Methylenedioxyethylamphetamine (MDEA): Similar to MDMA and MDA, this compound has similar effects but is used for different purposes.
Properties
CAS No. |
1350821-28-1 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methyl-1-phenylethanamine |
InChI |
InChI=1S/C16H17NO2/c1-17-14(13-5-3-2-4-6-13)9-12-7-8-15-16(10-12)19-11-18-15/h2-8,10,14,17H,9,11H2,1H3 |
InChI Key |
DNOTUUOUOFJQJC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


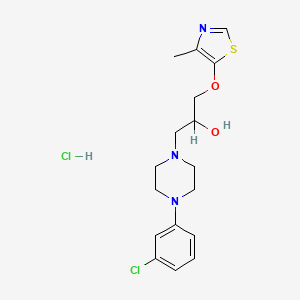

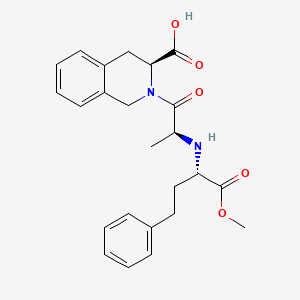
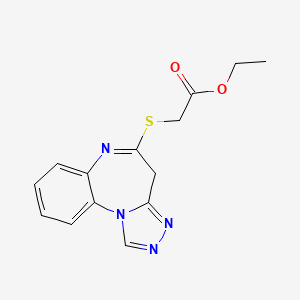
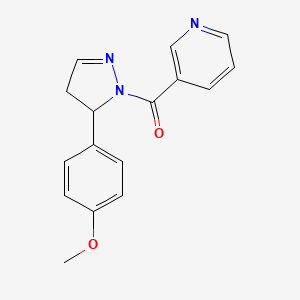
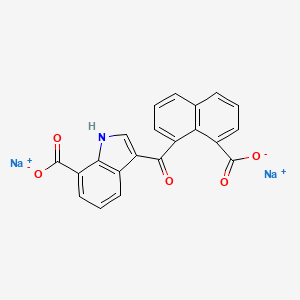
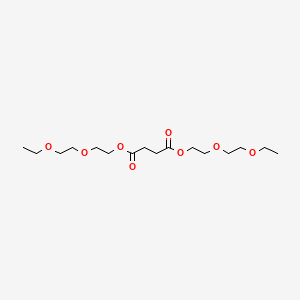


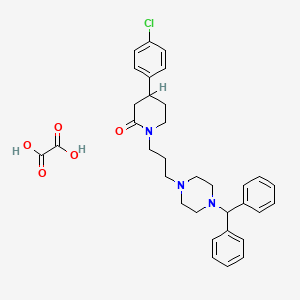
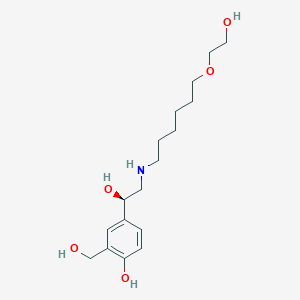
![N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12752980.png)
